An In-Depth Technical Guide to the Chemical Properties of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
An In-Depth Technical Guide to the Chemical Properties of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate. This bifunctional molecule, possessing both a hydroxyl group and a carbamate-protected amine, is a valuable building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the conformational rigidity of the cyclohexane scaffold and the orthogonal reactivity of its functional groups, making it a key intermediate in the synthesis of complex molecular architectures.[1][2] This document will delve into the nuanced aspects of its chemistry, providing actionable insights for its application in research and development.
Structural Elucidation and Physicochemical Properties
tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (CAS No: 792913-83-8) is a carbamate derivative of 4-amino-1-methylcyclohexanol.[3] The presence of a tertiary carbon at the 1-position, bearing both a methyl group and the protected amino group, and a hydroxyl group at the 4-position gives rise to cis and trans diastereomers. This stereoisomerism is a critical consideration in its synthesis and application, as the spatial orientation of the functional groups can significantly influence the biological activity and physicochemical properties of its derivatives.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4] This allows for selective manipulation of the hydroxyl group while the amine remains protected.
Table 1: Physicochemical Properties of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
| Property | Value | Source |
| CAS Number | 792913-83-8 | [3] |
| Molecular Formula | C₁₂H₂₃NO₃ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| IUPAC Name | tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | [3] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Solubility | Soluble in methanol, ethyl acetate, acetone, and DMSO.[5] | [5] |
| Storage | Sealed in a dry environment at room temperature.[6] | [6] |
Synthesis and Stereochemistry
The synthesis of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate typically involves the Boc protection of the corresponding amino alcohol, 4-amino-1-methylcyclohexanol. The choice of starting material, whether the cis or trans isomer of the amino alcohol, will dictate the stereochemistry of the final product.
Caption: General synthesis pathway for tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate.
Experimental Protocol: Synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
This protocol is a representative procedure based on standard Boc protection of amino alcohols.[4]
Materials:
-
4-amino-1-methylcyclohexanol (cis/trans mixture or a pure isomer)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Dissolution: Dissolve 4-amino-1-methylcyclohexanol (1.0 eq) in DCM or THF in a round-bottom flask.
-
Base Addition: Add triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the flask.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using an organic base, wash the reaction mixture sequentially with water, 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
-
If using an inorganic base, separate the organic layer and wash it with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate. The separation of cis and trans isomers may be possible at this stage depending on the polarity difference.[7]
Causality Behind Experimental Choices:
-
Choice of Base: Triethylamine is a common organic base that acts as a scavenger for the acid generated during the reaction. Sodium bicarbonate is a milder inorganic base suitable for aqueous/organic biphasic systems and can be preferable for substrates sensitive to stronger organic bases.
-
Solvent Selection: Dichloromethane and THF are excellent solvents for both the starting material and the Boc anhydride, ensuring a homogeneous reaction mixture.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity and can often resolve diastereomers.[7]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | ~3.4-3.6 ppm: Broad multiplet for the proton on the carbon bearing the hydroxyl group (-CH-OH). ~1.4 ppm: A sharp singlet for the nine protons of the tert-butyl group. ~1.2-2.0 ppm: A series of multiplets for the cyclohexane ring protons. ~1.1 ppm: A singlet for the methyl group at the 1-position. A broad singlet for the N-H proton of the carbamate and a broad singlet for the O-H proton of the alcohol, both of which are exchangeable with D₂O. |
| ¹³C NMR | ~155 ppm: Carbonyl carbon of the carbamate. ~79 ppm: Quaternary carbon of the tert-butyl group. ~65-70 ppm: Carbon bearing the hydroxyl group. ~50-55 ppm: Quaternary carbon at the 1-position of the cyclohexane ring. ~28 ppm: Methyl carbons of the tert-butyl group. ~20-40 ppm: Carbons of the cyclohexane ring and the methyl group at the 1-position. |
| FTIR (cm⁻¹) | ~3400 cm⁻¹: Broad O-H stretch from the alcohol. ~3300 cm⁻¹: N-H stretch from the carbamate. ~2950-2850 cm⁻¹: C-H stretches of the alkyl groups. ~1680-1700 cm⁻¹: Strong C=O stretch of the carbamate. ~1520 cm⁻¹: N-H bend of the carbamate. ~1170 cm⁻¹: C-O stretch of the carbamate. |
| Mass Spec (EI) | [M-57]⁺: Loss of the tert-butyl group is a common fragmentation pathway for Boc-protected amines. [M-101]⁺: Loss of the entire Boc group. [M-18]⁺: Loss of water from the molecular ion. |
Reactivity and Applications in Drug Development
The synthetic utility of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate stems from the differential reactivity of its two functional groups.
Caption: Key reaction pathways for tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate.
-
Reactions at the Hydroxyl Group: The hydroxyl group can undergo a variety of transformations, including oxidation to the corresponding ketone, esterification, and etherification. These reactions allow for the introduction of diverse functionalities at the 4-position of the cyclohexane ring.
-
Deprotection of the Amino Group: The Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent, to reveal the free amine. This primary amine can then be used in a wide range of subsequent reactions, including amide bond formation, reductive amination, and N-alkylation.
The conformational constraint imposed by the cyclohexane ring makes this scaffold particularly attractive in drug design. By orienting substituents in well-defined spatial arrangements, it allows for the optimization of interactions with biological targets. The cis and trans isomers can be used to probe the topology of binding pockets and to fine-tune the pharmacokinetic properties of a drug candidate. Carbamate-containing molecules are prevalent in modern pharmaceuticals, often serving as key pharmacophoric elements or as stable linkers.[8][9]
Conclusion
tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a synthetically versatile building block with significant potential in drug discovery and development. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for the synthesis of complex and biologically active molecules. This guide has outlined its core chemical properties, provided a representative synthetic protocol, and highlighted its key reactivity patterns, offering a solid foundation for its application in the laboratory.
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